

# Rauvotetraphylline C: A Novel Indole Alkaloid in the Context of Inflammation and Cytotoxicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B15592084

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**Rauvotetraphylline C**, a recently identified indole alkaloid, has emerged from the medicinal plant *Rauvolfia tetraphylla*. While direct mechanistic studies on **Rauvotetraphylline C** are in their nascent stages, the well-documented pharmacological activities of its plant source and related alkaloids provide a valuable framework for understanding its potential therapeutic applications. This guide offers a comparative analysis of the known bioactivities of alkaloids from *Rauvolfia tetraphylla*, placing them in context with established therapeutic agents and detailing the experimental protocols used for their evaluation.

## Comparative Analysis of Anti-inflammatory Activity

While specific data on **Rauvotetraphylline C** is not yet available, studies on other alkaloids isolated from *Rauvolfia tetraphylla* have demonstrated significant anti-inflammatory potential. A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by activated macrophages. The inhibitory effects of various *Rauvolfia tetraphylla* alkaloids on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have been quantified and compared with the steroidal anti-inflammatory drug, dexamethasone.

Compound	IC50 (μM) for NO Production Inhibition
Yohimbine	79.10
α-Yohimbine	44.34
17-epi-α-Yohimbine	51.28
N-methylisoajmaline	33.54
N-methylajmaline	37.67
Ajmaline	28.56
Dexamethasone (Positive Control)	13.66

This data is derived from a study on alkaloids from the aerial parts of *Rauvolfia tetraphylla*.

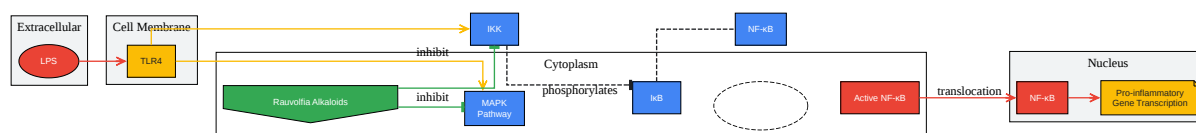
The data indicates that while dexamethasone remains more potent, several alkaloids from *Rauvolfia tetraphylla*, particularly ajmaline and N-methylisoajmaline, exhibit noteworthy inhibitory activity on nitric oxide production, suggesting a potential role in modulating inflammatory responses.

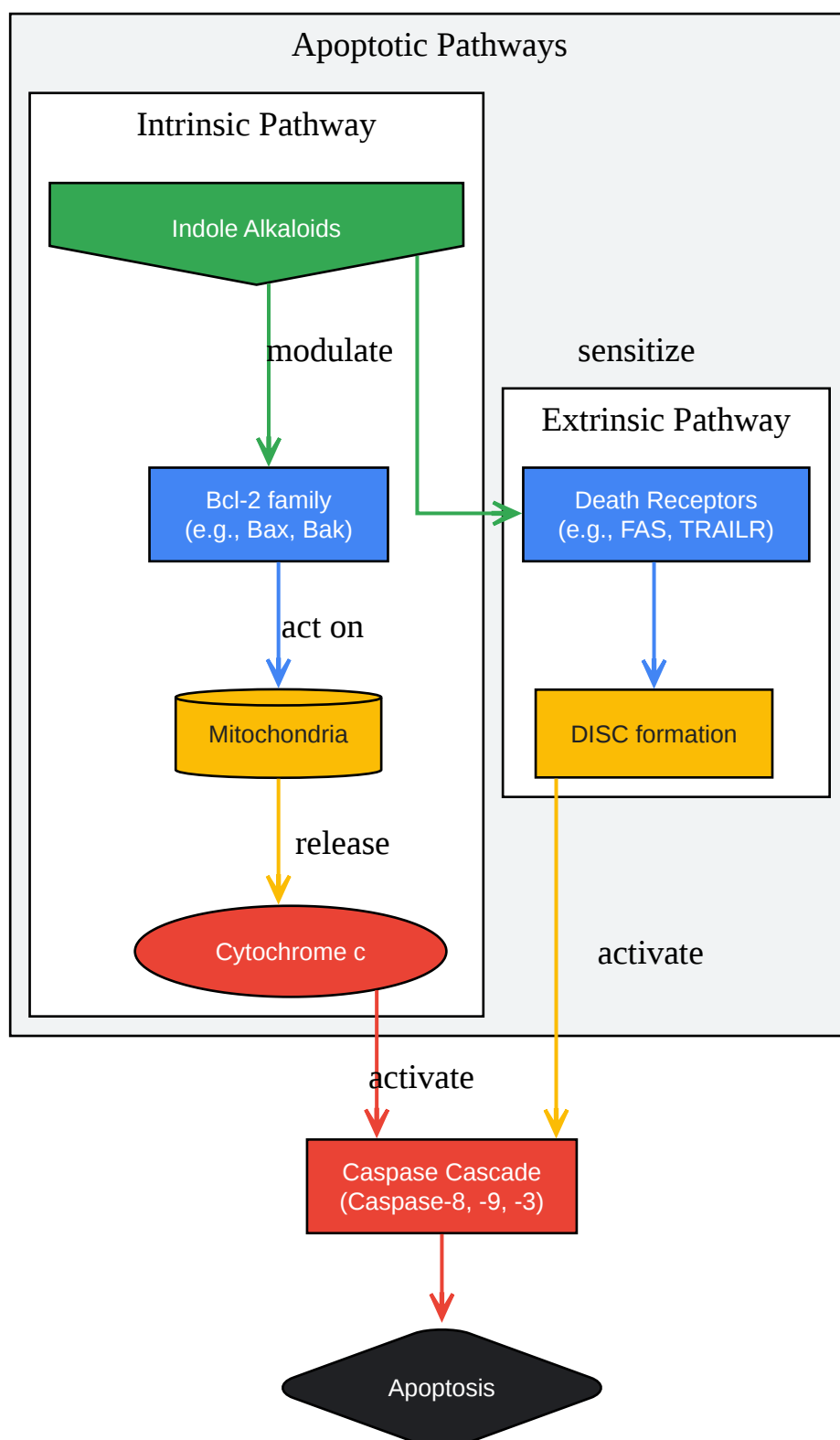
## Potential Mechanisms of Action: Insights from Indole Alkaloids

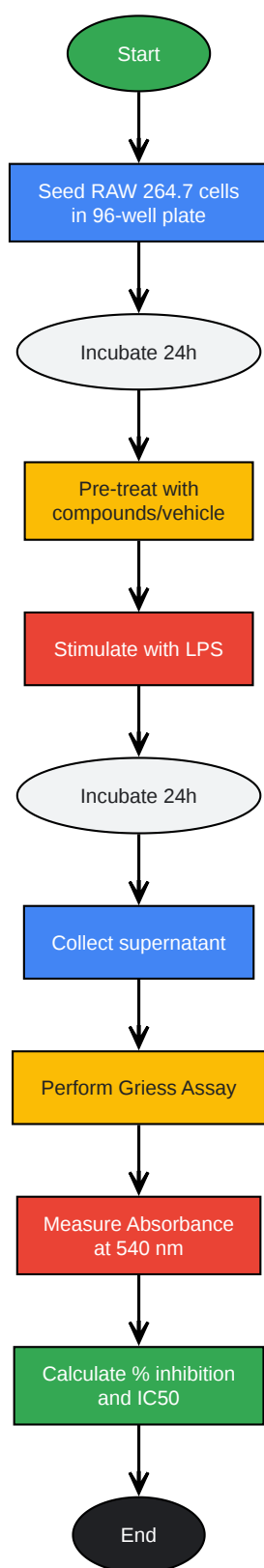
The broader class of indole alkaloids, to which **Rauvotetraphylline C** belongs, is known to exert its biological effects through various signaling pathways.

### Anti-inflammatory Signaling

Indole alkaloids have been shown to modulate key inflammatory pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory stimuli, NF-κB translocates to the nucleus, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting this pathway, indole alkaloids can effectively reduce the production of inflammatory mediators. Furthermore, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another avenue through which these compounds can exert anti-inflammatory effects.







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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)